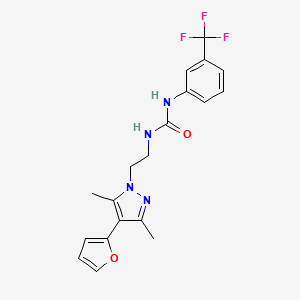![molecular formula C18H14ClNO3 B2942226 2-Chloro-3-[(4-methoxybenzyl)amino]naphthoquinone CAS No. 329778-19-0](/img/structure/B2942226.png)
2-Chloro-3-[(4-methoxybenzyl)amino]naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-[(4-methoxybenzyl)amino]naphthoquinone is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial and antitumoral properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(4-methoxybenzyl)amino]naphthoquinone typically involves the reaction of 2-chloronaphthoquinone with 4-methoxybenzylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
2-Chloro-3-[(4-methoxybenzyl)amino]naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used.
科学的研究の応用
2-Chloro-3-[(4-methoxybenzyl)amino]naphthoquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antitumoral activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
作用機序
The mechanism of action of 2-Chloro-3-[(4-methoxybenzyl)amino]naphthoquinone involves its interaction with cellular redox systems. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies .
類似化合物との比較
Similar Compounds
- 2-Chloro-3-[(4-methoxyphenyl)amino]naphthoquinone
- 2-Chloro-3-[(4-methoxybenzyl)amino]anthraquinone
Uniqueness
Compared to similar compounds, 2-Chloro-3-[(4-methoxybenzyl)amino]naphthoquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzyl group enhances its solubility and potentially its biological activity .
特性
IUPAC Name |
2-chloro-3-[(4-methoxyphenyl)methylamino]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-23-12-8-6-11(7-9-12)10-20-16-15(19)17(21)13-4-2-3-5-14(13)18(16)22/h2-9,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHILFIZSXKPWCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2942144.png)
![N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B2942145.png)



![2-phenyl-6-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2942152.png)
![(2S)-2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}propanoic acid](/img/structure/B2942154.png)
![ETHYL 2-(3,5-DIMETHOXYBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2942158.png)


![2-methyl-1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2942162.png)
![ethyl 1-aminospiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B2942163.png)
![3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(propan-2-yl)phenyl]methyl}propanamide](/img/structure/B2942165.png)

